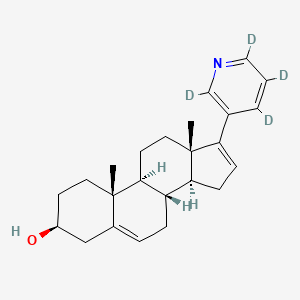

Abiraterone-d4

CAS No.:

Cat. No.: VC16666049

Molecular Formula: C24H31NO

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H31NO |

|---|---|

| Molecular Weight | 353.5 g/mol |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Standard InChI | InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1/i3D,4D,13D,15D |

| Standard InChI Key | GZOSMCIZMLWJML-UQHOXKPTSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(N=C1[2H])[2H])C2=CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)[2H] |

| Canonical SMILES | CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O |

Introduction

Methodological Applications in Abiraterone Pharmacokinetics

Quantification in Dried Plasma Spots

A 2019 study established an LC-MS/MS method using Abiraterone-d4 to analyze abiraterone and D4A in DPS, overcoming hematocrit-related limitations of dried blood spots . Key parameters include:

| Matrix | Analytes | Internal Standard | Linear Range (ng/mL) | Accuracy (%) | Precision (% CV) |

|---|---|---|---|---|---|

| Dried Plasma | Abiraterone | Abiraterone-d4 | 0.132–196.0 | 93–104 | ≤12.5 |

| Dried Plasma | D4A | Abiraterone-d4 | 0.110–39.17 | 96–108 | ≤12.5 |

The method’s correlation with liquid plasma assays () validated DPS as a viable alternative for TDM, particularly in remote settings .

Comprehensive Metabolite Profiling in Serum

An earlier 2016 method quantified abiraterone and seven metabolites, including D4A and 3-keto-5α-abiraterone (5α-Abi), in human serum . Employing Abiraterone-d4, the assay achieved:

-

Linearity: 2–400 ng/mL for abiraterone; 0.1–20 ng/mL for metabolites

-

Accuracy: 85–115% recovery across all analytes

-

Precision: Intra-day CV ≤15%, inter-day CV ≤20%

Notably, the method resolved diastereomers and structurally analogous metabolites, underscoring the resolving power of C18 columns paired with deuterated standards .

Glucuronide Metabolite Analysis

A 2025 extension of prior work characterized phase II glucuronidation of abiraterone, D4A, and 5α-Abi . Using Abiraterone-d4 and deuterated glucuronide standards, the method quantified:

-

Parent drugs: 0.5–100 ng/mL

-

Glucuronides: 0.05–10.00 ng/mL

This revealed extensive glucuronidation as a detoxification pathway, potentially influencing drug efficacy and toxicity profiles .

Clinical Implications for Therapeutic Drug Monitoring

The pharmacokinetic variability of abiraterone in mCRPC patients (e.g., 1.5–31.4 ng/mL abiraterone and 0.1–5.2 ng/mL D4A in DPS ) necessitates TDM to optimize dosing. Abiraterone-d4-enabled assays address this by:

-

Correcting Pre-Analytical Variability: Plasma protein binding (∼99%) and hemolysis effects are normalized via deuterated internal standards .

-

Enabling Multi-Metabolite Panels: Simultaneous quantification of abiraterone, D4A, 5α-Abi, and glucuronides informs comprehensive metabolic profiling .

-

Supporting Personalized Dosing: High inter-individual variability (e.g., 20-fold differences in abiraterone exposure) correlates with clinical response and toxicity, justifying dose adjustments guided by TDM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume